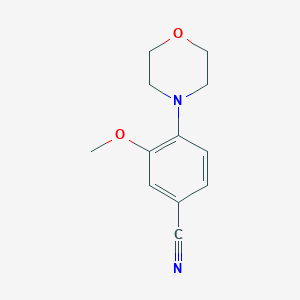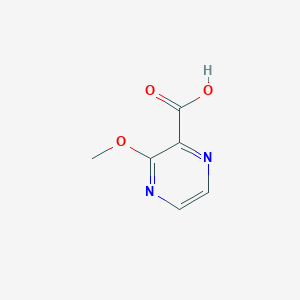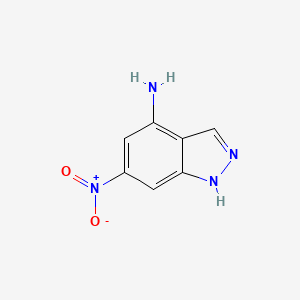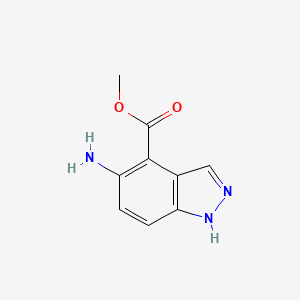![molecular formula C10H13NO5S2 B1371009 3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid CAS No. 1097001-67-6](/img/structure/B1371009.png)
3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid
説明
“3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1097001-67-6. Its molecular weight is 291.35 . It is a powder in physical form . The IUPAC name for this compound is 3-[(4-hydroxy-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13NO5S2/c12-7-1-4-11(5-2-7)18(15,16)8-3-6-17-9(8)10(13)14/h3,6-7,12H,1-2,4-5H2,(H,13,14) .
Physical And Chemical Properties Analysis
“this compound” is a powder in physical form . Its molecular weight is 291.35 .
科学的研究の応用
Antibacterial and Antifungal Applications
- A study has highlighted the synthesis of derivatives containing sulfamoyl and piperidine functionalities, exhibiting significant antibacterial properties (Aziz‐ur‐Rehman et al., 2017).
- Another research demonstrated the antibacterial and antifungal activities of Schiff bases derived from thiophene-2-carboxaldehyde, indicating their potential in combating various microbial strains (Thirugnanaselvi et al., 2016).
Chemical Synthesis and Modification
- The compound's derivatives have been used in palladium-catalyzed regiospecific arylations, highlighting their utility in complex chemical syntheses (Bheeter et al., 2013).
- It has also found application in the synthesis of cephalosporins with anti-pseudomonal activity, demonstrating its versatility in antibiotic development (Yamada et al., 1983).
Radical Sulfonylation
- The compound has been explored in the context of radical sulfonylation, a process significant in the development of pharmaceuticals and agrochemicals (He et al., 2020).
Enhancement of Iron Excretion
- Research has investigated the ability of derivatives to mobilize iron, suggesting their potential in treating iron overload disorders (Molenda et al., 1994).
Investigation in Ionic Liquids
- Derivatives of the compound have been synthesized for studying properties of ionic liquids, indicating its role in advanced material science (Strehmel et al., 2008).
Synthesis of Metal Complexes
- Studies have been conducted on the synthesis of metal complexes with derivatives, exploring their insulin-mimetic activities, which could be significant in diabetes treatment (Nakai et al., 2005).
Safety and Hazards
The safety information for “3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
将来の方向性
Thiophene-based analogs, including “3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may continue to explore the synthesis and applications of these compounds.
特性
IUPAC Name |
3-(4-hydroxypiperidin-1-yl)sulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S2/c12-7-1-4-11(5-2-7)18(15,16)8-3-6-17-9(8)10(13)14/h3,6-7,12H,1-2,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGWFBSRXWIMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=C(SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1370937.png)



![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)




